4-Ethoxybenzyl alcohol
Overview
Description
4-Ethoxybenzyl alcohol is an organic compound . It is used in the preparation of semiconductors, nanosheets, and nanocrystals . It is also used as a reagent for various chemical organic reactions such as in the synthesis of quinolines .
Synthesis Analysis
The synthesis of 4-Ethoxybenzyl alcohol can be achieved through various methods. One approach involves the use of ammonium halides as the halogenating agents . Another method involves the use of platinum-acetylide dendrimers, rotaxanes, and arylacetylenes .
Molecular Structure Analysis
The molecular formula of 4-Ethoxybenzyl alcohol is C9H12O2 . The molecular weight is 152.19 .
Chemical Reactions Analysis
Alcohols, including 4-Ethoxybenzyl alcohol, undergo various reactions. These reactions occur mainly at the functional group, but some involve hydrogen atoms attached to the OH-bearing carbon atom or to an adjacent carbon atom . The reactions include oxidation and dehydration .
Physical And Chemical Properties Analysis
4-Ethoxybenzyl alcohol has a boiling point of 273°C and a melting point of 32-34°C . Its refractive index is 1.535 .
Scientific Research Applications
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Synthesis of Quinolines
- Field: Organic Chemistry
- Application: 4-Methoxybenzyl alcohol is used as a reagent in the synthesis of quinolines .
- Method: In the synthesis of quinolines, 4-Methoxybenzyl alcohol can be used as a starting material or intermediate. The specific procedures can vary depending on the type of quinoline being synthesized .
- Results: Quinolines are a class of organic compounds with various applications in medicinal chemistry, including as building blocks for pharmaceutical drugs .
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Fragrance and Flavorant
- Field: Food Science and Perfumery
- Application: 4-Methoxybenzyl alcohol is used as a fragrance and flavorant .
- Method: It can be added to various products to enhance their scent or flavor .
- Results: The addition of 4-Methoxybenzyl alcohol can improve the sensory attributes of a product, making it more appealing to consumers .
-
Photocatalytic Oxidation Studies
- Field: Environmental Science
- Application: 4-Methoxybenzyl alcohol is used to study the photocatalytic oxidation process .
- Method: It is used as a model compound in photocatalytic oxidation studies, where it is oxidized to p-anisaldehyde under certain conditions .
- Results: These studies can provide valuable insights into the mechanisms of photocatalytic oxidation, which has implications for environmental remediation and energy production .
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Protection of Hydroxyl Groups
- Field: Organic Chemistry
- Application: 4-Methoxybenzyl alcohol is commonly used as a reagent to protect hydroxyl groups on alcohols, and phenols .
- Method: In organic synthesis, protecting groups are used to temporarily mask reactive groups to prevent unwanted reactions. The 4-methoxybenzyl group can be introduced using standard conditions for ether formation .
- Results: The use of protecting groups like 4-methoxybenzyl alcohol allows for greater control over the outcome of organic reactions .
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Modification of Silica Nanoparticles
- Field: Nanotechnology
- Application: 4-Methoxybenzyl alcohol on condensation with the silanol groups of fumed silica nanoparticles yields modified silica nanoparticles .
- Method: The condensation reaction typically involves heating the silica nanoparticles and 4-methoxybenzyl alcohol under reflux conditions .
- Results: The modified silica nanoparticles can have different properties compared to the unmodified nanoparticles, and can be used in various applications such as drug delivery and catalysis .
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Preparation of Anisaldehyde
- Field: Organic Chemistry
- Application: 4-Methoxybenzyl alcohol is used in the preparation of p-anisaldehyde .
- Method: 4-Methoxybenzyl alcohol undergoes catalytic photooxidation by flavin-zinc (II)-cyclen complex to yield the corresponding benzaldehyde .
- Results: p-Anisaldehyde is a useful intermediate in organic synthesis and has applications in the fragrance industry .
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Preparation of 4-Methoxybenzyl Esters
- Field: Organic Chemistry
- Application: 4-Methoxybenzyl alcohol is used in the preparation of 4-Methoxybenzyl esters .
- Method: The 4-methoxybenzyl (PMB) ester may be readily introduced in high yield under a number of mild reaction conditions .
- Results: The 4-Methoxybenzyl esters are used as protecting groups in organic synthesis .
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Preparation of Various Chemical Organic Reactions
- Field: Organic Chemistry
- Application: 4-Methoxybenzyl alcohol is used as a reagent for various chemical organic reactions .
- Method: The specific methods and procedures can vary greatly depending on the type of reaction .
- Results: The use of 4-Methoxybenzyl alcohol can lead to the synthesis of various organic compounds .
Safety And Hazards
properties
IUPAC Name |
(4-ethoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6,10H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFLLQIRBABMKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211197 | |
Record name | 4-Ethoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxybenzyl alcohol | |
CAS RN |
6214-44-4 | |
Record name | 4-Ethoxybenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6214-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxybenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006214444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6214-44-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406713 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Ethoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethoxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.713 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-ETHOXYBENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4633ZFA6U4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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